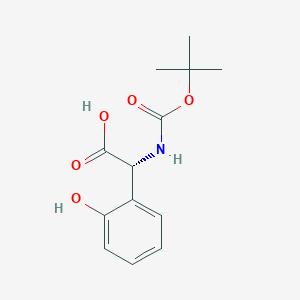

(R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid

Description

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(2R)-2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 |

InChI Key |

CBJVTWUVPXQONY-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 2-(2-hydroxyphenyl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

Substituent Effects on the Phenyl Ring

(R,E)-2-((tert-butoxycarbonyl)amino)-2-(2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)acetic acid (11a) Structure: Features a propenoate ester at the ortho position. Synthesis: Gram-scale olefination of α-phenylglycine derivatives (64–80% yield) . Application: Intermediate for C–H functionalization in peptide backbone modifications.

(R)-2-((tert-butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid Structure: Chlorine substituent at the ortho position. Hazards: H302 (oral toxicity), H315/H319 (skin/eye irritation) . Stability: Requires dry storage at room temperature, unlike hydroxylated analogs sensitive to oxidation .

2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid Structure: Para-hydroxyphenyl group. Hazards: Similar irritant properties (H315/H319/H335) but lacks the ortho-hydroxyl’s steric effects .

Heterocyclic Variants

(R)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid Structure: Thiophene replaces phenyl. Applications: Used in bioresponsive materials; lower molecular weight (257.31 g/mol) enhances membrane permeability . Hazards: H315/H319/H335 (respiratory irritation) .

(R)-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (8d) Structure: Brominated isoxazolyl group. Biological Activity: 83% yield; [α]D²⁰ = −168.5° (CHCl₃). Stereochemistry (R,R) vs. (S,R) alters enzyme inhibition potency ().

Comparative Data Table

Key Findings

Biological Activity

(R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid, also known as BOC-D-2-hydroxyphenylalanine, is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group and a 2-hydroxyphenyl moiety. Understanding its biological activity is crucial for developing therapeutic applications.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.3 g/mol

- CAS Number : 119660-45-6

The biological activity of (R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and π-π interactions, which may contribute to its inhibitory effects on specific enzymes.

Biological Activity Overview

- Inhibition of Enzymes :

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: HDAC Inhibition

A comprehensive study investigated the inhibition profile of various azumamide derivatives, including those structurally related to (R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid. The results highlighted that compounds with a β-amino acid scaffold showed selective inhibition against HDACs, with significant implications for cancer therapy .

| Compound | HDAC Inhibition (IC50 nM) | Selectivity |

|---|---|---|

| Azumamide C | 14 | High |

| Azumamide E | 67 | Moderate |

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of various derivatives indicated that compounds similar to (R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid exhibited minimum inhibitory concentrations (MICs) against multi-drug resistant strains.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.